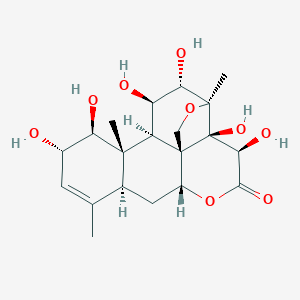
Bruceine E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bruceine E is a naturally occurring quassinoid compound isolated from the seeds of the medicinal plant Brucea javanica. This compound is part of a group of tetracyclic triterpenoids known for their diverse pharmacological activities. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of oncology, diabetes, and infectious diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bruceine E involves complex organic reactions, typically starting from simpler quassinoid precursors. The synthetic routes often include steps such as oxidation, reduction, and cyclization to achieve the desired tetracyclic structure. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity .
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from Brucea javanica seeds. The seeds are subjected to processes like grinding, solvent extraction, and chromatographic purification to isolate this compound. Advances in biotechnological methods, such as plant cell culture and genetic engineering, are being explored to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Bruceine E undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like halides or amines.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may exhibit different pharmacological properties .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Bruceine E exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : this compound has shown promise in inhibiting the proliferation of cancer cells across multiple types, including lung and breast cancer. Its mechanisms include inducing apoptosis and autophagy in cancer cells, which are critical processes for eliminating malignant cells .
- Metabolic Regulation : Research indicates that this compound may modulate reactive oxygen species (ROS) signaling pathways, contributing to its effects on apoptosis and cellular growth regulation. This suggests potential applications in treating metabolic disorders like type 2 diabetes .
Case Studies and Research Findings
A review of recent studies provides insights into the practical applications of this compound:
Clinical Implications
The potential clinical implications of this compound are significant:
- Cancer Therapy : Given its ability to induce apoptosis and inhibit tumor growth, this compound could be integrated into treatment regimens for various cancers, enhancing the efficacy of existing therapies.
- Metabolic Disorders : Its role in regulating oxidative stress and apoptosis positions this compound as a candidate for developing new treatments for metabolic diseases.
Mecanismo De Acción
Bruceine E exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting the nuclear factor-kappa B (NF-κB) pathway.
Antidiabetic Activity: Acts as an insulin secretagogue, enhancing insulin secretion from pancreatic beta cells.
Antiviral Activity: Inhibits viral replication by targeting viral enzymes and disrupting viral RNA synthesis
Comparación Con Compuestos Similares
Bruceine E is part of a family of quassinoids, including Bruceine A, Bruceine B, and Bruceine D. While these compounds share a similar tetracyclic structure, they differ in their functional groups and pharmacological activities:
Bruceine A: Known for its potent anticancer activity.
Bruceine B: Exhibits strong cytotoxic effects against various cancer cell lines.
Bruceine D: Demonstrates significant antiviral activity
This compound stands out due to its balanced profile of anticancer, antidiabetic, and antiviral properties, making it a unique and versatile compound in the quassinoid family .
Propiedades
Número CAS |
21586-90-3 |
|---|---|
Fórmula molecular |
C20H28O9 |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
(1R,2R,3R,6R,8S,11S,12S,13S,14R,15R,16S,17S)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one |
InChI |
InChI=1S/C20H28O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8-15,21-25,27H,5-6H2,1-3H3/t8-,9-,10+,11+,12+,13+,14-,15-,17-,18-,19+,20+/m0/s1 |
Clave InChI |
ZBXITHPYBBXZRG-ZOKABGNJSA-N |
SMILES |
CC1=CC(C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O)O |
SMILES isomérico |
CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)C)O)O)C)O)O |
SMILES canónico |
CC1=CC(C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O)O |
Apariencia |
Powder |
Sinónimos |
Brucein E; 20-Deoxybruceine F; 2-O-Demethylbruceine M; 13,20-Epoxy-1β,2α,11β,12α,14,15β-hexahydroxypicras-3-en-16-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















